molecular formula C15H12F2N2O3 B12933921 (1-(Difluoromethyl)-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate

(1-(Difluoromethyl)-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate

Cat. No.: B12933921
M. Wt: 306.26 g/mol
InChI Key: BUKCTUPNTTUAJJ-UHFFFAOYSA-N
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Description

(1-(Difluoromethyl)-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate is a synthetic organic compound that combines the structural features of imidazole and chromene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Difluoromethyl)-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide.

    Coupling with chromene: The final step involves the esterification of the imidazole derivative with 2H-chromene-3-carboxylic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-(Difluoromethyl)-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

(1-(Difluoromethyl)-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.

    Material Science: Used in the development of novel polymers and materials with unique properties.

    Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of (1-(Difluoromethyl)-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to certain enzymes, while the imidazole ring can interact with metal ions and other biomolecules. The chromene moiety contributes to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methyl-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate
  • (1-(Trifluoromethyl)-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate

Uniqueness

(1-(Difluoromethyl)-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate is unique due to the presence of the difluoromethyl group, which enhances its chemical stability and biological activity compared to its analogs. This makes it a promising candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C15H12F2N2O3

Molecular Weight

306.26 g/mol

IUPAC Name

[1-(difluoromethyl)imidazol-2-yl]methyl 2H-chromene-3-carboxylate

InChI

InChI=1S/C15H12F2N2O3/c16-15(17)19-6-5-18-13(19)9-22-14(20)11-7-10-3-1-2-4-12(10)21-8-11/h1-7,15H,8-9H2

InChI Key

BUKCTUPNTTUAJJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=NC=CN3C(F)F

Origin of Product

United States

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